molecular formula C6H3Br2F2N B15218944 3,5-Dibromo-4-(difluoromethyl)pyridine

3,5-Dibromo-4-(difluoromethyl)pyridine

Cat. No.: B15218944
M. Wt: 286.90 g/mol
InChI Key: RLRAUAVFQHWDSG-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Br2F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(difluoromethyl)pyridine typically involves the bromination of 4-(difluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3 and 5 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Products:

    Reduction Products: Pyridine derivatives with reduced bromine content.

Scientific Research Applications

3,5-Dibromo-4-(difluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities and as a building block for bioactive molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(difluoromethyl)pyridine depends on its specific application and the target molecule it interacts with. In general, the presence of bromine and difluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved may vary based on the specific context of its use, such as enzyme inhibition, receptor binding, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(difluoromethyl)pyridine
  • 2-Bromo-4-(difluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

3,5-Dibromo-4-(difluoromethyl)pyridine is unique due to the specific positioning of the bromine atoms and the difluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C6H3Br2F2N

Molecular Weight

286.90 g/mol

IUPAC Name

3,5-dibromo-4-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Br2F2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H

InChI Key

RLRAUAVFQHWDSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(F)F)Br

Origin of Product

United States

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